molecular formula C19H18N2O3S2 B2877652 ethyl 4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzoate CAS No. 941900-32-9

ethyl 4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzoate

Cat. No.: B2877652
CAS No.: 941900-32-9
M. Wt: 386.48
InChI Key: CDNZTJAJJWBOEH-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate is a complex organic compound with a unique structure that includes a benzothiolo-thiazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with a suitable benzothiolo-thiazin precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols .

Scientific Research Applications

Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-2-24-17(22)11-7-9-12(10-8-11)20-19-21-16-15(18(23)26-19)13-5-3-4-6-14(13)25-16/h7-10H,2-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNZTJAJJWBOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(C4=C(S3)CCCC4)C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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